5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine

Lipophilicity LogP Drug Design

5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine (CAS 1152533-24-8) is a heterocyclic small molecule consisting of a 2-amino-1,3,4-thiadiazole core substituted at the 5-position with a meta-difluoromethoxyphenyl group. The compound exhibits a moderate computed lipophilicity (XLogP3-AA = 2.6) and a distinct hydrogen-bond acceptor count due to the -OCF2H moiety, distinguishing it from unsubstituted phenyl (XLogP3-AA = 1.7, HBA = and methoxy (XLogP3-AA = 1.7, HBA = analogs.

Molecular Formula C9H7F2N3OS
Molecular Weight 243.24 g/mol
Cat. No. B12121277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine
Molecular FormulaC9H7F2N3OS
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)C2=NN=C(S2)N
InChIInChI=1S/C9H7F2N3OS/c10-8(11)15-6-3-1-2-5(4-6)7-13-14-9(12)16-7/h1-4,8H,(H2,12,14)
InChIKeyADSJPCSTSRYXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine: A Specialized Meta-Substituted 1,3,4-Thiadiazole Scaffold for Structure-Activity Studies


5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine (CAS 1152533-24-8) is a heterocyclic small molecule consisting of a 2-amino-1,3,4-thiadiazole core substituted at the 5-position with a meta-difluoromethoxyphenyl group [1]. The compound exhibits a moderate computed lipophilicity (XLogP3-AA = 2.6) and a distinct hydrogen-bond acceptor count (7) due to the -OCF2H moiety, distinguishing it from unsubstituted phenyl (XLogP3-AA = 1.7, HBA = 4) and methoxy (XLogP3-AA = 1.7, HBA = 5) analogs [1][2][3]. The thiadiazole core is widely recognized for broad-spectrum bioactivity, and the meta-difluoromethoxy substitution pattern is strategically employed in medicinal chemistry to modulate metabolic stability and target engagement [4].

Meta -OCF2H substitution Supports metabolic stability and target engagement profiling in SAR studies.
Lipophilicity profile Reported moderately higher than unsubstituted phenyl or methoxy analogs; relevant for membrane permeability assays.
Electron-withdrawing character May support antimicrobial SAR library design based on class-level substituent effect trends.

Why Unsubstituted Phenyl or Methoxy Analogs Cannot Substitute for 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine in Structure-Activity Studies


Generic substitution of the 5-aryl group fails because the difluoromethoxy (-OCF2H) moiety is not a simple isosteric replacement for -H, -OCH3, or -OCF3. Quantitative PubChem-computed data show that the target compound's XLogP3-AA is 2.6, representing a 0.9 logP increase over both the unsubstituted phenyl (1.7) and 3-methoxyphenyl (1.7) analogs [1][2]. This lipophilicity gain directly impacts passive membrane permeability and protein binding. Furthermore, the -OCF2H group provides two additional hydrogen-bond acceptors relative to -H (7 vs 4) and two more than -OCH3 (7 vs 5), altering interactions with biological targets [1][3]. Class-level SAR data indicate that electron-withdrawing substituents on the 5-phenyl ring enhance antimicrobial potency; the difluoromethoxy group (Hammett σmeta ≈ 0.18) falls within this favorable electronic range, whereas -H (σ = 0) and -OCH3 (σ ≈ 0.12, electron-donating) do not [4].

Property
This Compound
Phenyl / Methoxy Analogs
Lipophilicity
Moderately higher due to OCF2H; may enhance membrane partitioning
Lower (H or OCH3); different passive permeability profile
H-Bond Acceptors
Additional fluorine-mediated acceptors enable distinct binding modes
Fewer acceptors; target engagement pattern may shift
Electronic Effect
Electron-withdrawing (σmeta ≈0.18); aligns with reported antimicrobial SAR advantage
Electron-donating (-OCH3) or neutral (-H); SAR trajectory may differ

Quantitative Differentiation Evidence for 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine vs. Closest Analogs


Lipophilicity (XLogP3-AA) Enhancement vs. 5-Phenyl-1,3,4-thiadiazol-2-amine

The target compound shows a computed XLogP3-AA of 2.6, substantially higher than the unsubstituted phenyl analog (XLogP3-AA = 1.7) [1][2]. This 0.9 logP unit increase is driven by the difluoromethoxy group and translates to an approximately 8-fold higher octanol-water partition coefficient.

Lipophilicity (XLogP3-AA)
Head-to-head
2.6 vs. 1.7
Δ +0.9 logP (~8× partition coefficient)
Reported higher passive permeability potential
Computed; experimental validation recommended
Lipophilicity LogP Drug Design

Hydrogen Bond Acceptor (HBA) Count Differentiation vs. 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

The target compound possesses 7 hydrogen bond acceptors, compared to 5 for the 3-methoxyphenyl analog [1][2]. The two additional acceptors reside on the difluoromethoxy group and can engage in unique fluorine-mediated hydrogen bonds not possible with the methoxy group.

H-Bond Acceptors
Cross-study comparable
7 vs. 5
Δ +2 HBA
Supports distinct hydrogen-bond engagement potential
Computed by Cactvs; target-specific validation needed
Hydrogen Bonding Molecular Recognition SAR

Electron-Withdrawing Substituent Effect on Antimicrobial Activity: Class-Level SAR

In a systematic study of 5-aryl-1,3,4-thiadiazol-2-ylamine derivatives, compounds with strong electron-withdrawing substituents exhibited the highest antimicrobial activity, whereas electron-donating groups (e.g., multiple methoxy) reduced activity [1]. The difluoromethoxy group is electron-withdrawing (Hammett σmeta ≈ 0.18), positioning the target compound in the favorable activity range, in contrast to the electron-donating methoxy analog (σmeta ≈ 0.12).

Antimicrobial SAR trend
Class-level inference
Electron-withdrawing groups reported to enhance antimicrobial activity
Supports antimicrobial screening library design
Requires direct strain-panel assay confirmation
Antimicrobial SAR Electron-Withdrawing

GLS1 Inhibitor Patent Preference for Difluoromethoxy Substitution

In the AstraZeneca/Cancer Research Technology patent US2017/0152254 covering 1,3,4-thiadiazole GLS1 inhibitors, difluoromethoxy is explicitly listed as one of only three preferred R1 substituents (alongside methoxy and trifluoromethoxy) on the phenyl ring [1]. The difluoromethoxy group is incorporated into multiple exemplified compounds (e.g., (2S)-[3-(difluoromethoxy)phenyl]-2-methoxy-N-[5-[[(3R)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide), underscoring its strategic value in achieving potent GLS1 inhibition.

GLS1 inhibitor patent preference
Supporting evidence
Difluoromethoxy listed as preferred R1 substituent in US2017/0152254
Supports GLS1 inhibitor structure-activity studies
Research models; not for therapeutic use
GLS1 Cancer Metabolism Glutaminase

Top Application Scenarios for 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine Based on Quantitative Differentiation Evidence


GLS1 Inhibitor Lead Optimization & Fragment-Based Drug Discovery

The difluoromethoxy group is explicitly claimed as a preferred substituent in AstraZeneca's GLS1 inhibitor patent [1]. The target compound serves as a key intermediate or fragment for constructing potent GLS1 inhibitors targeting glutamine-addicted cancers (breast, lung, pancreatic, renal, hepatocellular). Its enhanced lipophilicity (XLogP3-AA = 2.6) and hydrogen-bonding capacity vs. the phenyl analog support its use in cellular assay-active compound libraries.

Antimicrobial SAR Library Construction with Electron-Withdrawing Bias

Published class-level SAR demonstrates that electron-withdrawing 5-aryl substituents yield highest antimicrobial activity [2]. The target compound, with its electron-withdrawing difluoromethoxy group (σmeta ≈ 0.18), is the optimal meta-substituted building block for synthesizing focused libraries where enhanced potency over -OCH3 or -H analogs is desired.

Physicochemical Property Modulation in Early Drug Discovery

Quantitative PubChem data show a +0.9 logP unit increase over the phenyl and methoxy analogs [3][4]. Researchers needing a 5-aryl-thiadiazol-2-amine scaffold with precisely tuned lipophilicity for blood-brain barrier penetration or reduced aqueous solubility can select the difluoromethoxy derivative to achieve a measured, predictable shift in physicochemical properties.

Fluorine-19 NMR Probe Development and Metabolic Stability Studies

The -OCF2H group introduces two fluorine atoms that serve as sensitive 19F NMR probes for studying protein-ligand interactions and metabolic transformations. The meta substitution pattern avoids the steric constraints often encountered with para-substituted analogs, while the difluoromethoxy moiety offers distinct metabolic stability profiles compared to -OCH3 (prone to O-demethylation) as inferred from general fluorine medicinal chemistry principles [4].

Application
Selection Property
Validation Focus
GLS1 inhibitor SAR studies
Patent-validated pharmacophore
Cellular target engagement and glutamine metabolism assays
Antimicrobial screening library
Electron-withdrawing substituent bias
MIC and strain-panel endpoints
Physicochemical profiling
Tuned lipophilicity and HBA profile
Permeability and solubility assays
19F NMR interaction studies
Meta-difluoromethoxy 19F reporter
Protein-ligand binding and metabolic stability monitoring
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